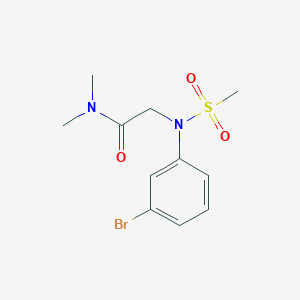
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as CTM or Compound 35, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTM belongs to the class of phenethylamines, which are known for their psychoactive effects. However, CTM is not used as a drug and has no known psychoactive effects. Instead, CTM has been studied for its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea exerts its effects through its interaction with the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. By modulating the activity of these neurotransmitter systems, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may affect mood, cognition, and perception.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea can induce changes in the brain that are similar to those observed with other psychoactive compounds. For example, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to increase cortical activity, alter visual perception, and induce changes in mood. However, it is important to note that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not used as a drug and has no known psychoactive effects.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it readily available for use in experiments. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been extensively studied, and its effects on neurotransmitter systems are well characterized. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea also has limitations. Its effects on neurotransmitter systems may be complex and difficult to interpret. Additionally, the potential for off-target effects cannot be ruled out.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea as a tool for studying the serotonin 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may also be useful for studying the role of dopamine and norepinephrine in the regulation of mood and attention. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential therapeutic applications.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in experiments, but its effects on neurotransmitter systems may be complex and difficult to interpret. Future research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may provide insights into the role of neurotransmitter systems in the regulation of mood, cognition, and perception.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-thienylmethylisothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been reported in several scientific papers and is considered a well-established method.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential use in scientific research, particularly in the field of neuroscience. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention.
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(20)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXIJNDBSPIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)